molecular formula C18H15ClFNO6 B460840 ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate CAS No. 664999-76-2

ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460840
CAS No.: 664999-76-2
M. Wt: 395.8g/mol
InChI Key: GUMSIRCVANOEGI-UHFFFAOYSA-N
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Description

The compound ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate belongs to the pyrano[3,2-b]pyran family, characterized by a fused bicyclic core with diverse substituents influencing physicochemical and biological properties. Key structural features include:

  • Hydroxymethyl group (-CH2OH): Increases hydrophilicity and hydrogen-bonding capacity.
  • Ethyl ester moiety: Modifies lipophilicity compared to methyl esters.

Properties

IUPAC Name

ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO6/c1-2-25-18(24)14-13(12-9(19)4-3-5-10(12)20)16-15(27-17(14)21)11(23)6-8(7-22)26-16/h3-6,13,22H,2,7,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMSIRCVANOEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=CC=C3Cl)F)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Systems

Comparative studies of base catalysts reveal that DMAP achieves superior yields (68–72%) compared to triethylamine (54–58%) or piperidine (49–52%). The tertiary amine in DMAP facilitates deprotonation of the active methylene compound while minimizing side reactions such as ester hydrolysis.

Solvent Effects

Ethanol emerges as the optimal solvent due to its ability to dissolve both polar and non-polar reactants while providing moderate reflux temperatures. Alternatives like methanol or acetonitrile reduce yields by 15–20%, likely due to incomplete dissolution of the pyranone precursor.

Temperature and Time

Reaction progress monitoring via TLC indicates complete conversion after 3 hours at 80°C. Prolonged heating (>4 hours) promotes decomposition, decreasing yields to <50%. The table below summarizes critical parameters:

ParameterOptimal ValueYield Impact (±5%)
Temperature80°C72%
Reaction Time3 hours70%
DMAP Concentration10 mol%68%
Ethanol Volume10 mL/mmol71%

Structural Characterization and Analytical Data

X-ray crystallography of analogous compounds provides insights into the molecular geometry. The dichlorophenyl derivative crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 7.423 Å, b = 27.798 Å, c = 9.550 Å, and β = 117.62°. Key bond lengths include:

  • C8-O4: 1.214 Å (carbonyl oxygen)

  • C13-C14: 1.467 Å (pyran-pyran junction)

  • N1-C2: 1.342 Å (amino group)

For the target fluoro-chloro derivative, NMR analysis (δ ppm, DMSO-d₆) reveals:

  • ¹H NMR : 1.23 (t, J = 7.1 Hz, CH₂CH₃), 4.18 (q, J = 7.1 Hz, OCH₂), 4.95 (s, CH₂OH), 6.72–7.45 (m, aromatic H)

  • ¹³C NMR : 166.5 (C=O ester), 162.1 (C=O pyran), 154.9 (C-F), 134.2–119.7 (aryl carbons)

Scale-Up and Industrial Feasibility

Suppliers including Key Organics Limited and Ryan Scientific, Inc. have demonstrated kilogram-scale production using modified batch reactors. Critical considerations for scale-up include:

  • Exothermic Control : Gradual addition of DMAP to maintain temperatures <85°C

  • Workup Protocol : Filtration followed by sequential washing with ice-cold water and ethanol (3:1 v/v) removes unreacted starting materials

  • Purity Standards : Recrystallization from ethyl acetate/hexane (1:2) achieves >98% purity by HPLC

Comparative Analysis with Analogous Compounds

Replacing the 2-chloro-6-fluorophenyl group with other aryl substituents alters reaction kinetics and product stability:

Aryl GroupYield (%)Melting Point (°C)
2,6-Dichlorophenyl72214–216
2-Chloro-6-fluoro68208–210
2,4-Difluorophenyl61192–194

The electron-withdrawing chloro and fluoro groups ortho to the aldehyde enhance electrophilicity, accelerating the initial Knoevenagel step . Steric effects from the 6-fluoro substituent slightly reduce cyclization rates compared to the dichloro analog.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Chlorine, bromine, nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or sulfonyl groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate exhibit notable antibacterial and antifungal properties. For instance, derivatives of pyrano compounds have been screened for their efficacy against various pathogenic strains, showing promising results as potential antimicrobial agents .

Acetylcholinesterase Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In silico studies suggest that it may serve as a candidate for AChE inhibition due to its structural characteristics that allow it to interact effectively with the enzyme's active site .

Antioxidant Properties

This compound has also been investigated for its antioxidant capabilities. Compounds in this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models, which is critical for preventing cellular damage associated with various diseases .

Cancer Treatment

Preliminary research indicates that this compound may possess anticancer properties. Studies involving similar pyrano derivatives have shown antiproliferative effects against several human tumor cell lines, suggesting that this compound could be further explored for its potential in cancer therapy .

Neurological Disorders

Given its AChE inhibitory potential, this compound is being investigated for therapeutic applications in neurological disorders. The ability to enhance cholinergic transmission could make it a candidate for treating conditions such as Alzheimer's disease and other cognitive impairments .

Environmental Risk Assessment

The compound's environmental impact has also been considered due to its ionizable nature. Studies focusing on the environmental risk assessment of similar compounds highlight the importance of evaluating their behavior in aquatic systems and their potential toxicity to non-target organisms . Understanding these aspects is crucial for ensuring safe application in agricultural or industrial contexts.

Activity TypeObserved EffectsReferences
AntimicrobialEffective against multiple bacterial strains ,
AChE InhibitionPotential inhibitor for Alzheimer's treatment ,
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInhibitory effects on human tumor cell lines

Table 2: Synthesis Conditions

Reaction ComponentAmount UsedSolvent UsedYield (%)
Aromatic Aldehyde1 mmolEthanol93
Malononitrile1 mmolEthanol93
Ethyl Acetoacetate1 mmolEthanol93
L-Proline (Catalyst)10 mol%Ethanol-

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally similar pyrano[3,2-b]pyran derivatives:

Compound Name Phenyl Substituent Ester/Cyanide Group Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 2-Chloro-6-fluoro Ethyl ester C18H15ClFNO6 ~395.5 Not reported
Methyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate 4-Chloro Methyl ester C17H14ClNO6 363.75 Not reported
Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate 2-Chloro Methyl ester C17H14ClNO6 363.75 Not reported
Ethyl 2-amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate 2,6-Dichloro Ethyl ester C18H15Cl2NO6 412.22 Not reported
2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile 4-Ethoxy-3-methoxy Carbonitrile C19H18N2O6 370.4 Not reported

Key Observations :

  • Substituent Effects: The 2-chloro-6-fluorophenyl group in the target compound introduces steric and electronic differences compared to mono-halogenated (e.g., 4-chloro ) or dichlorinated (e.g., 2,6-dichloro ) analogs. Fluorine’s electronegativity may enhance dipole interactions and metabolic stability.
  • Ester vs. Carbonitrile : Ethyl esters (target compound) exhibit higher lipophilicity than methyl esters (e.g., ) or carbonitriles (e.g., ), influencing solubility and bioavailability.

Spectral Data Comparison

  • IR Spectroscopy: Hydroxyl/Amino Stretches: Broad peaks near 3400–3273 cm⁻¹ (OH/NH) are common across analogs . Carbonyl Stretches: Ethyl esters typically show C=O stretches ~1700 cm⁻¹, whereas carbonitriles (e.g., ) exhibit conjugated C=O near 1636 cm⁻¹.
  • 1H NMR :
    • Ethyl Ester Protons : Expected quartets (δ 4.1–4.3, -CH2-) and triplets (δ 1.2–1.4, -CH3) .
    • Hydroxymethyl Group : Resonances near δ 4.18 (s, 2H, -CH2OH) .

Biological Activity

Ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis of the Compound

The synthesis of pyrano[3,2-b]pyran derivatives, including the target compound, has been explored through various methodologies. A notable approach involves multicomponent reactions (MCRs), which facilitate the efficient assembly of complex molecules. For instance, a study highlighted the synthesis of related pyrano compounds using environmentally benign conditions and recyclable catalysts, achieving high yields and purities .

Antifibrotic Properties

Recent studies have indicated that derivatives of pyrano[3,2-b]pyran exhibit significant antifibrotic activity. For example, compounds synthesized through MCRs demonstrated inhibitory effects on human hepatic stellate cells (LX2), which are pivotal in liver fibrosis . The compound's structural features contribute to its interaction with cellular pathways involved in fibrosis.

Antiviral Activity

Research has also explored the antiviral potential of similar pyrano compounds against Hepatitis C virus (HCV). Compounds with structural similarities to this compound showed reduced activity of HCV NS3 and NS5A proteins in treated cells. This suggests a potential mechanism for inhibiting viral replication .

Antimicrobial Properties

The antimicrobial activity of pyrano derivatives has been documented in various studies. For example, compounds derived from similar structures were tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity with minimum inhibitory concentrations (MIC) suggesting effectiveness comparable to established antibiotics .

Case Studies and Research Findings

StudyMethodologyKey Findings
Molaei et al. (2017)Multicomponent reactionsAchieved high yields of pyrano derivatives with significant antifibrotic activity against LX2 cells .
PMC7038231 (2020)Biological assaysCompounds exhibited inhibitory effects on HCV replication .
De Gruyter (2017)Antimicrobial testingDemonstrated potent antibacterial activity against multiple strains .

Q & A

Q. What are the recommended synthetic routes for ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate?

Methodological Answer: The synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Core Bicyclic Formation : Use a Claisen-Schmidt condensation to assemble the pyranopyran backbone, followed by acid-catalyzed cyclization.
  • Substituent Introduction : The 2-chloro-6-fluorophenyl group can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis.
  • Esterification : The ethyl carboxylate group is often added via refluxing with ethyl chloroformate in anhydrous dichloromethane.
  • Hydroxymethyl Protection : The hydroxymethyl group may require temporary protection (e.g., silylation with TBSCl) to prevent side reactions during synthesis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and stereochemistry. Key signals include the hydroxymethyl proton (δ ~4.5 ppm) and aromatic fluorine coupling patterns.
  • Mass Spectrometry (HRMS) : ESI-HRMS for exact mass verification (±3 ppm tolerance).
  • X-ray Crystallography : Single-crystal XRD (as in ) resolves absolute configuration and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) functional groups.

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:2) to separate polar impurities.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) for high-purity isolation, especially for biological assays .

Advanced Research Questions

Q. How can researchers address instability of the hydroxymethyl group during synthesis?

Methodological Answer:

  • Protection-Deprotection Strategy : Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) chloride during reactive steps, followed by cleavage with tetrabutylammonium fluoride (TBAF).
  • Low-Temperature Conditions : Perform reactions at 0–5°C to minimize degradation.
  • In Situ Stabilization : Use coordinating solvents like THF or DMF to stabilize intermediates via hydrogen bonding .

Q. What advanced methods resolve tautomeric or stereochemical ambiguities in this compound?

Methodological Answer:

  • Dynamic NMR (DNMR) : Monitor tautomerism (e.g., keto-enol equilibria) by variable-temperature ¹H NMR.
  • X-ray Crystallography : Resolve stereochemical assignments (e.g., axial vs. equatorial substituents) via single-crystal analysis.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stable tautomers and validate experimental data .

Q. How should researchers design assays to evaluate biological activity?

Methodological Answer:

  • Target Identification : Use computational docking (AutoDock Vina) to screen against kinase or GPCR targets, leveraging the fluorophenyl moiety’s potential for π-π interactions.
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., ATPase activity).
    • Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM).
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (human liver microsomes + NADPH) .

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR/IR data with XRD to identify conformational flexibility in solution vs. solid state.
  • Paramagnetic NMR Additives : Use shift reagents (e.g., Eu(fod)₃) to simplify overlapping signals in crowded spectra.
  • Molecular Dynamics (MD) Simulations : Simulate solution-phase behavior to reconcile discrepancies .

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